![molecular formula C17H21F3N4O B5668990 N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B5668990.png)
N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, such as N-{(3R*,4S*)-4-cyclopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide, often involves the use of donor-acceptor cyclopropanes or corresponding cyclobutanes treated with various reagents under specific conditions. For example, Garve et al. (2017) demonstrated a synthetic procedure to access pyrrolidines and piperidines from donor-acceptor cyclopropanes and cyclobutanes, leading to high yields under mild conditions, showcasing the versatility in forming such complex structures (Garve, Kreft, Jones, & Werz, 2017).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by their cyclobutane core, which can be functionalized with various substituents to achieve desired physical and chemical properties. Techniques such as NMR, MS, and X-ray crystallography are pivotal in confirming the structure of such compounds. For instance, Zhou et al. (2021) utilized 1H NMR, MS, and X-ray diffraction to confirm the structure of a novel compound, demonstrating the importance of these analytical techniques in the structural elucidation of complex molecules (Zhou et al., 2021).
properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O/c18-17(19,20)14-6-7-21-16(23-14)24-8-12(10-4-5-10)13(9-24)22-15(25)11-2-1-3-11/h6-7,10-13H,1-5,8-9H2,(H,22,25)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEYRLKKGOQLLQ-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CN(CC2C3CC3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N[C@H]2CN(C[C@@H]2C3CC3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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